molecular formula C13H12ClNO B1406902 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde CAS No. 1350761-08-8

5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1406902
CAS No.: 1350761-08-8
M. Wt: 233.69 g/mol
InChI Key: JDQWOWSTHBSRBG-UHFFFAOYSA-N
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Description

5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde: is an organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a chloro substituent at the 5-position, a cyclopropyl group at the 1-position, a methyl group at the 7-position, and an aldehyde group at the 3-position of the indole ring

Mechanism of Action

    Target of Action

    Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .

    Mode of Action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde”, it’s difficult to provide a detailed explanation of its mode of action.

    Biochemical Pathways

    Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. Some indole derivatives are known to have high gastrointestinal absorption . .

    Result of Action

    The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of “this compound” would depend on its specific targets and mode of action.

Biochemical Analysis

Biochemical Properties

5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation, such as protein kinases . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the aryl hydrocarbon receptor pathway, which plays a role in regulating immune responses and detoxification processes . Additionally, this compound can induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, this compound has been shown to act as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Additionally, it can inhibit the activity of certain protein kinases, thereby affecting cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, particularly in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . The subcellular distribution of this compound can also affect its stability and degradation, as well as its ability to exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of Substituents:

    Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carboxylic acid.

    Reduction: 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require specific structural features provided by the indole ring system.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde: Lacks the methyl group at the 7-position.

    5-chloro-7-methyl-1H-indole-3-carbaldehyde: Lacks the cyclopropyl group at the 1-position.

    1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde: Lacks the chloro group at the 5-position.

Uniqueness

The combination of the chloro, cyclopropyl, and methyl groups in 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde provides a unique set of chemical properties that can be exploited in various synthetic and biological applications. The specific arrangement of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-1-cyclopropyl-7-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-8-4-10(14)5-12-9(7-16)6-15(13(8)12)11-2-3-11/h4-7,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQWOWSTHBSRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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